molecular formula C10H10N4O2 B458933 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid CAS No. 21054-67-1

3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid

Cat. No.: B458933
CAS No.: 21054-67-1
M. Wt: 218.21g/mol
InChI Key: GLOFATPXSACMFD-UHFFFAOYSA-N
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Description

3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol . This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a phenyl group and a propanoic acid moiety. The presence of the tetraazole ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid typically involves the formation of the tetraazole ring followed by the attachment of the phenyl and propanoic acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tetraazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetraazole ring can form strong interactions with metal ions and other biological molecules, influencing various biochemical processes. The phenyl group and propanoic acid moiety also contribute to the compound’s overall activity by interacting with different molecular targets .

Comparison with Similar Compounds

3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(5-phenyltetrazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-9(16)6-7-14-12-10(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOFATPXSACMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357138
Record name 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21054-67-1
Record name 5-Phenyl-2H-tetrazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21054-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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